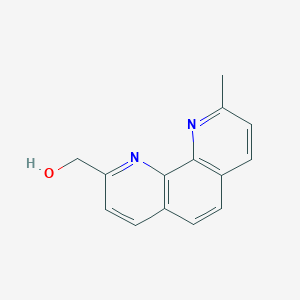
(9-Methyl-1,10-phenanthrolin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methyl-1,10-phenanthrolin-2-YL)methanol is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . It is a derivative of phenanthroline, a heterocyclic organic compound, and is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 9-methyl-1,10-phenanthroline with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for (9-Methyl-1,10-phenanthrolin-2-YL)methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: (9-Methyl-1,10-phenanthrolin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenanthroline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
科学的研究の応用
(9-Methyl-1,10-phenanthrolin-2-YL)methanol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (9-Methyl-1,10-phenanthrolin-2-YL)methanol involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity . Additionally, its intercalation into DNA can disrupt DNA replication and transcription processes .
類似化合物との比較
1,10-Phenanthroline: A parent compound with similar coordination properties but lacks the methyl and hydroxymethyl groups.
2,2’-Bipyridine: Another ligand with similar coordination properties but different structural features.
Uniqueness: (9-Methyl-1,10-phenanthrolin-2-YL)methanol is unique due to the presence of both a methyl and a hydroxymethyl group, which can influence its chemical reactivity and binding properties. These functional groups can enhance its solubility in organic solvents and its ability to form stable complexes with metal ions .
特性
CAS番号 |
118896-79-0 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
(9-methyl-1,10-phenanthrolin-2-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c1-9-2-3-10-4-5-11-6-7-12(8-17)16-14(11)13(10)15-9/h2-7,17H,8H2,1H3 |
InChIキー |
RDZGASSQACGZAF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


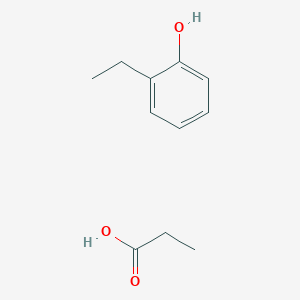

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
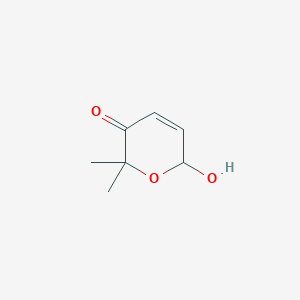
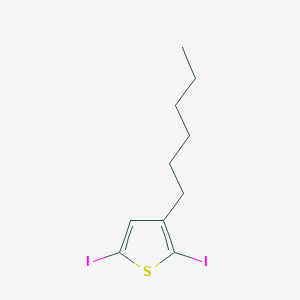
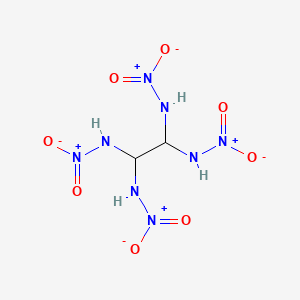
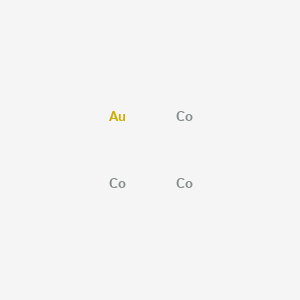
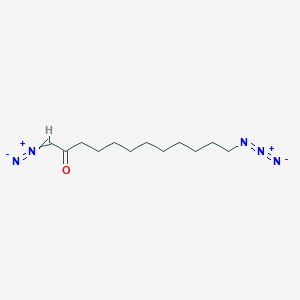
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
